molecular formula C19H14N4O4S B12210950 N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12210950
M. Wt: 394.4 g/mol
InChI Key: USQZMTUEYGVXOT-PTNGSMBKSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a benzoxadiazole ring, a thiazolidine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiazolidine Ring: This step often involves the reaction of a thiourea derivative with a carbonyl compound.

    Coupling of the Rings: The benzoxadiazole and thiazolidine rings are then coupled through a series of condensation reactions.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. This could include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide: Unique due to its specific structural features.

    Other Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole rings but different functional groups.

    Thiazolidine Derivatives: Compounds with thiazolidine rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of benzoxadiazole and thiazolidine rings, which may confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C19H14N4O4S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H14N4O4S/c24-16(20-13-7-4-8-14-17(13)22-27-21-14)9-10-23-18(25)15(28-19(23)26)11-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,24)/b15-11-

InChI Key

USQZMTUEYGVXOT-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

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